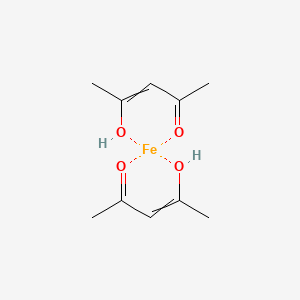

4-Hydroxypent-3-en-2-one;iron

Description

Properties

IUPAC Name |

4-hydroxypent-3-en-2-one;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKXWKGYHQXRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxypent-3-en-2-one;iron typically involves the reaction of 4-hydroxypent-3-en-2-one with an iron salt. One common method is to dissolve iron(III) chloride in ethanol and then add 4-hydroxypent-3-en-2-one. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex. The reaction can be represented as follows:

FeCl3+3C5H8O2→Fe(C5H7O2)3+3HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar principles but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypent-3-en-2-one;iron undergoes various types of chemical reactions, including:

Oxidation: The iron center can be oxidized, changing its oxidation state and altering the properties of the compound.

Reduction: Similarly, the iron center can be reduced, which is useful in catalytic cycles.

Substitution: Ligands around the iron center can be substituted with other ligands, allowing for the synthesis of different complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(II) complexes.

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxypent-3-en-2-one;iron has the following chemical properties:

- Molecular Formula : C₅H₈O₂·Fe

- Molecular Weight : 208.92 g/mol

- IUPAC Name : (Z)-4-hydroxypent-3-en-2-one;iron

- CAS Number : 14526-22-8

The compound features a chelating ligand that forms stable complexes with iron, enhancing its reactivity and stability in various chemical processes.

Catalytic Applications

This compound is widely utilized as a catalyst in organic synthesis due to its ability to facilitate various reactions:

- Cross-Coupling Reactions : It plays a crucial role in coupling reactions, which are fundamental in the synthesis of complex organic molecules.

- Polymerization Reactions : The compound is employed in polymerization processes to create advanced materials with specific properties.

Case Study: Cross-Coupling Reactions

In a study by Meester et al. (2000), Fe(acac)₂ was effectively used in Suzuki coupling reactions, demonstrating high yields and selectivity for the formation of biaryl compounds. The efficiency of this catalyst was attributed to its ability to stabilize reactive intermediates during the reaction process.

Material Science Applications

The compound is also significant in the field of materials science:

- Thin Film Deposition : Fe(acac)₂ is utilized as a precursor in chemical vapor deposition (CVD) processes to fabricate thin films of iron oxide and other iron-containing materials.

- Nanostructure Fabrication : It aids in the synthesis of carbon nanostructures through laser evaporation techniques, contributing to advancements in nanotechnology.

Research into the biological applications of this compound has revealed its potential use as:

- Contrast Agent for MRI : Due to its paramagnetic properties, it is being explored as a contrast agent in magnetic resonance imaging (MRI), enhancing image quality and resolution.

Case Study: MRI Imaging

A recent study highlighted the use of Fe(acac)₂ as a contrast agent in preclinical MRI studies, showing improved signal intensity compared to conventional agents. This advancement could lead to better diagnostic tools in medical imaging.

Environmental Applications

The compound has been investigated for its role in environmental science:

- Water Treatment : It is utilized as an additive for enhancing water flux in filtration systems, improving the efficiency of water purification processes.

Data Table: Efficacy of Iron Compounds in Water Treatment

| Compound | Flux Enhancement (%) | Application |

|---|---|---|

| This compound | 30% | Membrane filtration |

| Other Iron Complexes | 15% | General filtration |

Mechanism of Action

The mechanism by which 4-hydroxypent-3-en-2-one;iron exerts its effects involves the coordination of the 4-hydroxypent-3-en-2-one ligand to the iron center. This coordination alters the electronic properties of the iron, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme mimicry.

Comparison with Similar Compounds

Key Properties :

- CAS No.: 14024-17-0

- Coordination geometry: Octahedral (Fe³⁺ surrounded by six oxygen atoms from three bidentate acac⁻ ligands)

- Solubility: Soluble in organic solvents like chloroform and ethanol; insoluble in water .

Comparison with Structurally Similar Compounds

Metal Acetylacetonates

Metal acetylacetonates share the general formula M(acac)ₙ, where M is a metal ion. Below is a comparison of Fe(acac)₃ with analogous complexes:

Key Differences :

Ligand Derivatives and Tautomers

The acetylacetonate ligand itself, 2,4-pentanedione (C₅H₈O₂), exists in keto-enol tautomeric forms. The enolic form, (Z)-4-hydroxypent-3-en-2-one, is stabilized by intramolecular hydrogen bonding .

Comparison with Tautomers :

Functional Analogues: Halogen-Substituted Derivatives

Halogen-substituted derivatives of 4-hydroxypent-3-en-2-one are used to synthesize coordination complexes with tailored properties. For example:

Comparison with Fe(acac)₃ :

- Reactivity : Halogen-substituted ligands introduce steric and electronic effects, altering metal-ligand bond strength compared to unsubstituted Fe(acac)₃ .

- Applications : These derivatives are preferred in optoelectronics, whereas Fe(acac)₃ is more common in magnetic materials .

Comparison with Structurally Complex Analogues

Bis(4-hydroxypent-3-en-2-one) Furan Derivative

The compound (3Z,300Z)-3,300 0-(3,5-dimethylfuran-2,4-diyl)bis(4-hydroxypent-3-en-2-one) (C₁₆H₂₀O₅) features two 4-hydroxypent-3-en-2-one units linked via a furan ring. Key differences from Fe(acac)₃ include:

- Structure : Planar 4-hydroxypent-3-en-2-one moieties form intramolecular hydrogen bonds (O–H⋯O), creating a ladder-like geometry .

- Functionality : Unlike Fe(acac)₃, this compound lacks a metal center, limiting its use in catalysis but making it suitable for organic semiconductor research .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxypent-3-en-2-one;iron complexes, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves chelation of iron salts (e.g., FeCl₂ or FeSO₄) with 4-Hydroxypent-3-en-2-one under controlled pH (6–8) and inert atmospheres to prevent oxidation. Key parameters include:

- Temperature : 60–80°C for optimal ligand coordination .

- Molar Ratios : Stoichiometric excess of ligand (2:1 ligand:Fe) improves yield but requires purification via recrystallization or column chromatography .

- Analytical Validation : Monitor reaction progress using UV-Vis spectroscopy (λmax ~450 nm for Fe-ligand charge-transfer bands) and confirm purity via HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing and Fe coordination geometry (e.g., octahedral vs. tetrahedral). Use SHELXL for refinement, accounting for twinning or high-resolution data challenges .

- IR Spectroscopy : Identify ligand binding via shifts in C=O (1650–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches .

- Mössbauer Spectroscopy : Quantify Fe oxidation states (Fe²⁺ vs. Fe³⁺) and spin states in solid-state samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

- Methodological Answer : Contradictions often arise from solvatochromic effects or polymorphic variations. To address this:

- Standardize Conditions : Use consistent solvents (e.g., DMSO or MeOH) and concentrations for comparative UV-Vis/NMR studies .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets and isolate experimental variables .

- Cross-Validation : Combine XRD (for solid-state structure) with EXAFS (for solution-phase coordination) to reconcile discrepancies .

Q. What advanced computational methods are suitable for modeling the electronic configuration and reactivity of this compound complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate frontier molecular orbitals to predict redox behavior (e.g., HOMO-LUMO gaps) and ligand-field splitting parameters .

- Molecular Dynamics (MD) : Model solvent interactions and ligand-exchange kinetics using force fields parameterized for transition metals .

- TD-DFT : Correlate computed electronic transitions with experimental UV-Vis spectra to validate Fe-ligand charge-transfer pathways .

Q. How does the ligand conformation (Z/E isomerism) of 4-Hydroxypent-3-en-2-one impact iron complex stability and catalytic activity?

- Methodological Answer :

- Stereochemical Analysis : Use NOESY NMR to distinguish Z/E isomers via spatial proximity of hydroxyl and ketone groups .

- Thermodynamic Studies : Conduct DSC/TGA to compare decomposition temperatures of isomers; Z-isomers typically exhibit higher thermal stability due to intramolecular H-bonding .

- Catalytic Screening : Test isomer-specific complexes in oxidation reactions (e.g., Fenton-like catalysis) and correlate activity with DFT-derived activation energies .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound complexes?

- Methodological Answer :

- Protocol Harmonization : Document exact stoichiometry, solvent purity, and atmospheric controls (e.g., O₂-free gloveboxes for Fe²⁺ complexes) .

- Open Data Practices : Share raw crystallographic data (CIF files) and refinement logs using platforms like Zenodo for peer validation .

- Collaborative Trials : Conduct round-robin experiments across labs to identify systemic errors in spectroscopic calibration or sample preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.